molecular formula C11H9ClFN3O B2881307 4-chloro-1-(4-fluorophenyl)-N-methyl-1H-pyrazole-5-carboxamide CAS No. 318949-30-3

4-chloro-1-(4-fluorophenyl)-N-methyl-1H-pyrazole-5-carboxamide

Cat. No. B2881307
CAS RN: 318949-30-3
M. Wt: 253.66
InChI Key: SCODHAATHCJGBG-UHFFFAOYSA-N
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Description

“4-chloro-1-(4-fluorophenyl)butan-1-one” is a chemical compound with the molecular formula C10H10ClFO . Its molecular weight is 200.64 .


Molecular Structure Analysis

The molecular structure of “4-chloro-1-(4-fluorophenyl)butan-1-one” can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-chloro-1-(4-fluorophenyl)butan-1-one” include a molecular weight of 200.64 and a molecular formula of C10H10ClFO .

Scientific Research Applications

Antibacterial and Antifungal Activities

Researchers have synthesized derivatives of 1,5-diaryl pyrazole, including 5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamides, and tested them for antibacterial and antifungal activities. These compounds showed promising activity against various bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (Ragavan, Vijayakumar, & Kumari, 2010).

Cytotoxic Evaluation for Cancer Treatment

A novel series of pyrazole-1-carboxamide analogues, including the compound of interest, was synthesized and evaluated for cytotoxicity against breast cancer cell lines. One of the derivatives showed significant cytotoxicity, suggesting potential applications in cancer therapy (Ahsan et al., 2018).

Crystal Structural Analysis

The structural characteristics of pyrazoline derivatives, including similar compounds to 4-chloro-1-(4-fluorophenyl)-N-methyl-1H-pyrazole-5-carboxamide, were examined using X-ray diffraction. This research contributes to understanding the molecular structure and potential interactions of these compounds (Jasinski, Golen, Samshuddin, Narayana, & Yathirajan, 2012).

Development of Synthetic Methods

Studies have focused on developing new synthetic methods for creating variants of pyrazole compounds, including those related to the compound . These methods are crucial for producing these compounds efficiently and in large quantities, which is essential for their potential application in pharmaceuticals (Norris & Leeman, 2008).

Exploring Reactivity and Pharmaceutical Potential

Research has also delved into the computational evaluation of pyrazole derivatives to understand their reactivity and potential as pharmaceutical agents. This approach includes analyzing their stability and interactions with biological targets (Thomas et al., 2018).

Future Directions

As for future directions, it’s important to note that the development of novel antidepressants that have a quick onset, low side effects, with enhanced cognitive function is a significant area of study in the discipline .

properties

IUPAC Name

4-chloro-2-(4-fluorophenyl)-N-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClFN3O/c1-14-11(17)10-9(12)6-15-16(10)8-4-2-7(13)3-5-8/h2-6H,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCODHAATHCJGBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=NN1C2=CC=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-1-(4-fluorophenyl)-N-methyl-1H-pyrazole-5-carboxamide

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